molecular formula C20H32O3 B1233908 12-Hydroxy-5,8,10,14-eicosatetraenoic acid CAS No. 59985-28-3

12-Hydroxy-5,8,10,14-eicosatetraenoic acid

Cat. No. B1233908
CAS RN: 59985-28-3
M. Wt: 320.5 g/mol
InChI Key: ZNHVWPKMFKADKW-GIZKKEBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-HETE is a HETE that is icosa-5,8,10,14-tetraenoic acid substituted by a hydroxy group at position 12. It is a metabolite of arachidonic acid. It has a role as a human metabolite. It derives from an icosa-5,8,10,14-tetraenoic acid.
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995;  274(3):1545-51;  J Natl Cancer Inst 1994;  86(15):1145-51)

Scientific Research Applications

1. Role in Psoriasis and Platelet Function

12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) has been identified in both platelets and psoriatic lesions, with distinct stereochemical differences observed. In a study, the 12-HETE derived from psoriatic lesions was found to be different from the platelet 12(S)-enantiomer, indicating its diverse roles in the body, particularly in inflammatory conditions like psoriasis (Woollard, 1986).

2. Metabolism in Kidney and Liver

The metabolism of 12-HETE by kidney and liver peroxisomes has been explored, highlighting its role in the degradation of arachidonic acid derivatives and potential implications in cancer metastasis (Wigren et al., 1993).

3. Formation in Human Nasal Mucosa

Research has confirmed the formation of 12-HETE by human nasal mucosa, offering insights into its potential role in respiratory physiology and pathophysiology (Ramis et al., 1992).

4. Interaction with Human Polymorphonuclear Leukocytes

12-HETE has been found to interact with human polymorphonuclear leukocytes, suggesting its role in immune responses and inflammation (Wong et al., 1984).

5. Chemoattractant Properties

The chemoattractant properties of 12-HETE, especially in the context of psoriasis, have been investigated. It has been shown that the 12(R)-HETE enantiomer has significant chemokinetic activity for human polymorphonuclear leucocytes, indicating its role in mediating inflammatory responses (Cunningham & Woollard, 1987).

6. Biosynthesis and Spectral Properties

The biosynthesis and spectral properties of 12-HETE have been studied for a better understanding of its biological activity and potential applications in medical research (Mcguire et al., 1978).

7. Quantitative Stereochemical Analysis

Advanced methods for the quantitative stereochemical analysis of 12-HETE have been developed, which are critical for understanding its diverse biological actions (Turk et al., 1988).

properties

CAS RN

59985-28-3

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,8E,10E,14E)-12-hydroxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8+,13-10+,17-14+

InChI Key

ZNHVWPKMFKADKW-GIZKKEBHSA-N

Isomeric SMILES

CCCCC/C=C/CC(/C=C/C=C/C/C=C/CCCC(=O)O)O

SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O

synonyms

12 S Hydroxyeicosatetraenoic Acid
12-HETE
12-Hydroxy-5,8,10,14-eicosatetraenoic Acid
12-R-HETE
12-S-HETE
12-S-Hydroxyeicosatetraenoic Acid
Acid, 12-S-Hydroxyeicosatetraenoic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxy-5,8,10,14-eicosatetraenoic acid
Reactant of Route 2
12-Hydroxy-5,8,10,14-eicosatetraenoic acid
Reactant of Route 3
12-Hydroxy-5,8,10,14-eicosatetraenoic acid
Reactant of Route 4
Reactant of Route 4
12-Hydroxy-5,8,10,14-eicosatetraenoic acid
Reactant of Route 5
12-Hydroxy-5,8,10,14-eicosatetraenoic acid
Reactant of Route 6
12-Hydroxy-5,8,10,14-eicosatetraenoic acid

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